3,6,9,12-Tetraoxahexacosan-1-ol
Overview
Description
3,6,9,12-Tetraoxahexacosan-1-ol: is an organic compound with the molecular formula C20H42O5 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,12-Tetraoxahexacosan-1-ol typically involves the reaction of dodecyl alcohol with tetraethylene glycol under acidic or basic conditions. The reaction proceeds through a series of etherification steps, where the hydroxyl groups of tetraethylene glycol react with the hydroxyl group of dodecyl alcohol to form the desired polyether alcohol .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and heated to the required temperature. Catalysts such as sulfuric acid or sodium hydroxide are often used to accelerate the reaction. The product is then purified through distillation or other separation techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 3,6,9,12-Tetraoxahexacosan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or other reduced products.
Substitution: The ether groups can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are commonly used.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated ethers.
Scientific Research Applications
3,6,9,12-Tetraoxahexacosan-1-ol is utilized in various scientific research applications, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of surfactants and emulsifiers for biological assays.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Used in the formulation of detergents, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of 3,6,9,12-Tetraoxahexacosan-1-ol involves its interaction with various molecular targets and pathways. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it effective in solubilizing and stabilizing various compounds. It can form micelles and other structures that enhance the solubility and bioavailability of hydrophobic drugs .
Comparison with Similar Compounds
- 3,6,9,12-Tetraoxahexadecan-1-ol
- 3,6,9,12-Tetraoxatetracosan-1-ol
- 3,6,9,12-Tetraoxapentacosan-1-ol
Comparison: 3,6,9,12-Tetraoxahexacosan-1-ol is unique due to its longer carbon chain compared to similar compounds like 3,6,9,12-Tetraoxahexadecan-1-ol and 3,6,9,12-Tetraoxatetracosan-1-ol. This longer chain length imparts different physical and chemical properties, such as higher boiling points and different solubility characteristics. These differences make this compound suitable for specific applications where longer chain lengths are advantageous .
Properties
IUPAC Name |
2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-24-17-19-26-21-22-27-20-18-25-16-14-23/h23H,2-22H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARYCGKAYBBHAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOCCOCCOCCOCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30959875 | |
Record name | 3,6,9,12-Tetraoxahexacosan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30959875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39034-24-7 | |
Record name | 3,6,9,12-Tetraoxahexacosan-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39034-24-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12-Tetraoxahexacosan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30959875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6,9,12-Tetraoxahexacosan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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